molecular formula C7H6N4OS B13009520 4-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine1-oxide CAS No. 1272758-30-1

4-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine1-oxide

Cat. No.: B13009520
CAS No.: 1272758-30-1
M. Wt: 194.22 g/mol
InChI Key: SFBDKMIVAXXIGS-UHFFFAOYSA-N
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Description

4-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine1-oxide is a heterocyclic compound that contains both a thiadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine1-oxide typically involves the reaction of 5-amino-1,2,4-thiadiazole with pyridine N-oxide under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine1-oxide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine1-oxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole and pyridine rings allows for strong interactions with various molecular targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine
  • 5-Amino-1,2,4-thiadiazole
  • Pyridine N-oxide

Uniqueness

4-(5-Amino-1,2,4-thiadiazol-3-yl)pyridine1-oxide is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components alone.

Properties

CAS No.

1272758-30-1

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

3-(1-oxidopyridin-1-ium-4-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H6N4OS/c8-7-9-6(10-13-7)5-1-3-11(12)4-2-5/h1-4H,(H2,8,9,10)

InChI Key

SFBDKMIVAXXIGS-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C2=NSC(=N2)N)[O-]

Origin of Product

United States

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